5-chloro-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

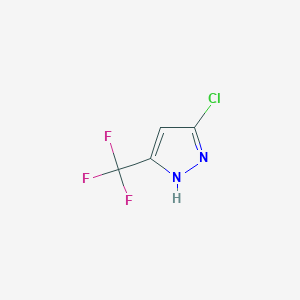

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIFODGGQARBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629962 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003320-19-1 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Reactivity, and Applications

Abstract: The 5-chloro-3-(trifluoromethyl)-1H-pyrazole scaffold is a cornerstone in modern medicinal and agrochemical research. The strategic placement of a reactive chloro group and an electron-withdrawing trifluoromethyl group on the pyrazole core imbues this molecule with unique chemical properties and renders it a highly versatile intermediate for the synthesis of complex, high-value compounds. This technical guide provides an in-depth analysis of its physicochemical properties, detailed protocols for its synthesis, a mechanistic exploration of its reactivity, and a review of its applications in drug discovery and beyond. Authored for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to serve as an authoritative resource.

Introduction: The Significance of the Trifluoromethyl-Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in various binding interactions.[1] When substituted with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits enhanced lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The CF₃ group's strong electron-withdrawing nature significantly modulates the electronic properties of the pyrazole ring, influencing its pKa and reactivity.

This compound (1) represents a particularly valuable building block. The chlorine atom at the 5-position serves as a versatile synthetic handle, primarily for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This combination of a stable, bio-isosterically relevant core (pyrazole), a performance-enhancing group (CF₃), and a reactive site (Cl) makes it a sought-after intermediate in the development of pharmaceuticals and agrochemicals.[3]

Physicochemical and Structural Properties

The core attributes of this compound are summarized below. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂ClF₃N₂ | [4] |

| Molecular Weight | 170.52 g/mol | [4] |

| CAS Number | 1003320-19-1 | [4] |

| Canonical SMILES | C1=C(NN=C1Cl)C(F)(F)F | [4] |

| InChI Key | MOIFODGGQARBFF-UHFFFAOYSA-N | [4] |

| Predicted pKa | 7.60 ± 0.10 | [4] |

| Physical Form | Solid (typical) | N/A |

Synthesis: A Mechanistic Approach

The most reliable and common method for constructing the 3-(trifluoromethyl)pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine source.[5][6] The synthesis of this compound can be efficiently achieved via a two-step sequence starting from 4,4,4-trifluoroacetoacetic acid ethyl ester.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-ol (2)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), hydrazine hydrate (1.1 eq), and ethanol as the solvent.

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)-1H-pyrazol-5-ol (2) as a white solid. The product is often of sufficient purity for the next step without further purification.

Step 2: Chlorination to this compound (1)

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 3-(trifluoromethyl)-1H-pyrazol-5-ol (2) (1.0 eq) and phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

-

Reaction Conditions: Slowly add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Extraction & Purification: Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH ~7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound (1).

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of compound 1 is dominated by the electronic interplay between the pyrazole ring and its substituents. The CF₃ group is a powerful electron-withdrawing group, which, combined with the inherent electron-deficient nature of the pyrazole ring, significantly lowers the electron density across the heterocyclic system. This has two major consequences:

-

Acidity: The N-H proton is more acidic (predicted pKa ≈ 7.6) than that of unsubstituted pyrazole (pKa ≈ 14), facilitating deprotonation and N-functionalization.[4]

-

Reactivity towards Nucleophiles: The electron deficiency activates the chlorine atom at the C5 position towards Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the primary pathway for the functionalization of this scaffold.[7][8] Strong nucleophiles can displace the chloride ion, which is a good leaving group. The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the electron-withdrawing CF₃ group, which helps to delocalize the negative charge.

Representative Protocol: SNAr with an Amine

-

Reaction Setup: Combine this compound (1) (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the amine. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 5-amino-substituted pyrazole derivative.

SNAr Mechanism Diagram

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Development

The utility of this compound as a synthetic intermediate is demonstrated by its use in the creation of a wide range of biologically active molecules.

-

Pharmaceuticals: The trifluoromethyl-pyrazole motif is present in several blockbuster drugs. For example, Celecoxib, a selective COX-2 inhibitor, features a related pyrazole core. The ability to easily substitute the chloro group on compound 1 allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, ion channels, and GPCRs.[1]

-

Agrochemicals: Phenylpyrazole-based insecticides, such as Fipronil and Ethiprole, are highly effective and widely used.[9] The synthesis of analogues and new active ingredients often relies on intermediates like 1, where the chloro group can be displaced by various nucleophiles to modulate the compound's insecticidal spectrum, potency, and environmental profile.

Spectroscopic Characterization

Authenticating the structure of this compound relies on standard spectroscopic techniques. Below are the expected characteristics based on its structure and data from analogous compounds.[10][11]

| Technique | Expected Characteristics |

| ¹H NMR | A singlet for the C4-H proton, typically observed around δ 6.5-7.0 ppm. A broad singlet for the N1-H proton, which may be solvent-dependent, often observed at δ > 10 ppm. |

| ¹³C NMR | A quartet for the CF₃ carbon (¹JCF ≈ 270 Hz). The C3 and C5 carbons attached to the CF₃ and Cl groups, respectively, will appear downfield. The C4 carbon will appear as a doublet of quartets due to coupling with both the C4-H and the CF₃ group. |

| ¹⁹F NMR | A singlet for the CF₃ group, typically observed around δ -60 to -65 ppm relative to CFCl₃. |

| IR Spec. | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1550-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spec. | A molecular ion peak (M⁺) showing a characteristic M+2 isotope pattern in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Safety, Handling, and Storage

As a halogenated and nitrogen-containing heterocyclic compound, this compound requires careful handling.

-

General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Material should be treated as hazardous chemical waste.

Note: While some databases indicate no specific GHS classification is available, compounds of this nature should be handled as if they are harmful if swallowed, and cause skin and eye irritation.[4][15]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its synthesis is robust and scalable, and its reactivity, governed by the principles of nucleophilic aromatic substitution, is predictable and versatile. For researchers in drug discovery and agrochemical development, a thorough understanding of this molecule's properties and handling is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Page loading... [guidechem.com]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-chloro-3-(trifluoromethyl)-1H-pyrazole molecular weight

An In-depth Technical Guide to 5-chloro-3-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide offers a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of both a chloro and a trifluoromethyl group on the pyrazole scaffold imparts unique physicochemical properties that are highly desirable for the development of novel therapeutic agents. This document details the molecule's fundamental properties, provides a validated protocol for its synthesis and characterization, and explores its applications as a key building block in the pharmaceutical industry. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility of this versatile molecule.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The pyrazole ring is a common scaffold in pharmaceutical development, and its decoration with electron-withdrawing groups like trifluoromethyl (CF₃) and chlorine (Cl) significantly modulates its electronic profile, lipophilicity, and metabolic stability.[1][2] These modifications are strategic choices in drug design to enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2]

Chemical Structure

The structural arrangement of the substituents on the pyrazole ring is critical to its chemical reactivity and utility as a pharmacophore.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key computed and reported properties for this compound is presented below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClF₃N₂ | [3][4][5] |

| Molecular Weight | 170.52 g/mol | [3][4][5] |

| CAS Number | 1003320-19-1 | [3][4] |

| Monoisotopic Mass | 169.9858603 g/mol | [3] |

| Predicted pKa | 7.60 ± 0.10 | [3] |

| Predicted XLogP3 | 2.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [3][5] |

| Hydrogen Bond Acceptor Count | 4 | [3][5] |

| Predicted Boiling Point | 214.4 ± 35.0 °C | [5] |

| Predicted Density | 1.602 ± 0.06 g/cm³ | [5] |

Synthesis and Purification

The synthesis of substituted pyrazoles often relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[6] For this compound, a robust approach involves the reaction of a trifluoromethyl-containing diketone with hydrazine, followed by a regioselective chlorination step. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures for pyrazole synthesis.[6]

Step 1: Synthesis of 3-(Trifluoromethyl)-5-methyl-1H-pyrazole

-

To a stirred solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate product, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in a suitable anhydrous solvent, such as dichloromethane.

-

Cool the solution to 0 °C.

-

Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise. Causality Note: Sulfuryl chloride is an effective chlorinating agent for electron-rich heterocyclic systems.

-

Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic techniques provides unambiguous structural evidence.[7]

Spectroscopic Analysis Workflow

Caption: Logical workflow for the structural characterization of the final product.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C4-H proton of the pyrazole ring and a broad singlet for the N1-H proton. The chemical shift of the N-H proton is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single CF₃ group.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition. The observed exact mass of the molecular ion ([M+H]⁺ or [M]⁺) should correspond closely to the calculated value for C₄H₂ClF₃N₂.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching, C=C/C=N stretching of the aromatic ring, and strong C-F stretching vibrations.[1]

Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs such as Celecoxib and Sildenafil.[8] The introduction of a trifluoromethyl group is a widely used strategy to improve a drug candidate's metabolic stability, lipophilicity, and binding interactions.[2]

Key Advantages of the this compound Scaffold:

-

Metabolic Stability: The CF₃ group is resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug.[2]

-

Enhanced Binding: The strong electron-withdrawing nature of the CF₃ and Cl groups can alter the pKa of the pyrazole N-H, potentially leading to stronger hydrogen bonding interactions with target proteins.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for fine-tuning of a molecule's properties.

-

Versatile Chemical Handle: The N-H proton can be readily substituted, providing a vector for further chemical modification and library synthesis to explore structure-activity relationships (SAR).

This scaffold is a key intermediate for compounds investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[8][9][10]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a proven heterocyclic core with strategically placed chloro and trifluoromethyl substituents provides a powerful platform for developing next-generation therapeutics. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and the rationale for its widespread use in medicinal chemistry, equipping researchers with the essential knowledge to leverage this compound in their research and development programs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 5. echemi.com [echemi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

5-chloro-3-(trifluoromethyl)-1H-pyrazole chemical properties

An In-Depth Technical Guide to 5-Chloro-3-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic intermediate, distinguished by its unique electronic properties conferred by the simultaneous presence of a chloro substituent and a trifluoromethyl group. This combination of electron-withdrawing moieties results in a highly versatile chemical scaffold with significant applications in the agrochemical and pharmaceutical industries. Its structure serves as a cornerstone for a range of biologically active molecules, most notably in the synthesis of phenylpyrazole insecticides like fipronil. This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic routes, characteristic reactivity, spectroscopic profile, and key applications, intended for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Core Properties

This compound is an aromatic five-membered heterocycle. The pyrazole ring is characterized by two adjacent nitrogen atoms. The potent electron-withdrawing nature of the trifluoromethyl group at the C3 position and the chloro group at the C5 position significantly influences the molecule's acidity, reactivity, and ultimately its utility as a building block.

Due to prototropic tautomerism, this compound can exist in equilibrium with its 3-chloro-5-(trifluoromethyl)-1H-pyrazole tautomer. For the purpose of this guide, we will primarily refer to the 5-chloro tautomer, but it is crucial for researchers to recognize that either form may be present or named in literature.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1003320-19-1 (5-chloro isomer) | [1] |

| 131797-35-8 (3-chloro isomer) | [2] | |

| Molecular Formula | C₄H₂ClF₃N₂ | [1][3] |

| Molecular Weight | 170.52 g/mol | [1][3] |

| Appearance | (Predicted) White to off-white solid | - |

| Boiling Point | 214.4 ± 35.0 °C (Predicted) | [3] |

| Density | 1.602 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.60 ± 0.10 (Predicted) | [1] |

| Canonical SMILES | C1=C(NN=C1Cl)C(F)(F)F | [1] |

| InChIKey | MOIFODGGQARBFF-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Chemistry

Principles of Synthesis

The construction of the trifluoromethyl-pyrazole core typically relies on the classical Knorr pyrazole synthesis and related cyclocondensation reactions. The most prevalent strategy involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative.[4] For the synthesis of 3-trifluoromethyl pyrazoles, a key precursor is a β-ketoester or β-diketone bearing a trifluoromethyl group.

A highly effective and scalable precursor for this synthesis is 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (TFBO), which serves as a synthetic equivalent of trifluoroacetoacetic ester.[5] Reaction of this enone with hydrazine hydrate leads to the formation of the pyrazole ring. Subsequent chlorination provides the target molecule.

Representative Synthetic Protocol

The following two-step protocol is a representative method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

To a solution of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography or distillation to yield 3-(trifluoromethyl)-1H-pyrazole.

Step 2: Chlorination to this compound

-

Dissolve the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent such as acetic acid or chloroform.

-

Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.0-1.2 eq), portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature for 12-24 hours until the reaction is complete.

-

Quench the reaction by carefully adding it to an ice-water mixture.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Causality Note: The use of hydrazine hydrate in the first step directly yields the N-unsubstituted pyrazole. The subsequent chlorination step is a standard electrophilic aromatic substitution on the electron-rich pyrazole ring.

Reactivity Profile

The chemical behavior of this compound is dictated by its constituent functional groups:

-

Pyrazole N-H: The proton on the nitrogen is acidic (predicted pKa ≈ 7.6) and can be readily deprotonated by a base to form a pyrazolate anion.[1] This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions to generate 1-substituted pyrazole derivatives.

-

C5-Chloro Group: The chloro substituent is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing trifluoromethyl group and the pyrazole ring itself. It can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, providing a route to functionalize the C5 position.

-

Aromatic Ring: The pyrazole ring can undergo electrophilic substitution, although the presence of two strong electron-withdrawing groups deactivates the ring compared to unsubstituted pyrazole. Functionalization often requires harsher conditions or proceeds via directed metalation. For instance, lithiation followed by quenching with an electrophile is a powerful strategy for introducing substituents at the C4 position.[6]

Spectroscopic Characterization

Precise spectroscopic data for the N-H parent compound is not widely published. The following data is predicted based on the analysis of closely related structures, such as its N-methylated analogs and 3-(trifluoromethyl)pyrazole.[7][]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A broad singlet for the N-H proton (δ > 10 ppm, concentration-dependent). A singlet for the C4-H proton (δ ≈ 6.5-7.0 ppm). |

| ¹³C NMR | C3: δ ≈ 140 ppm (quartet, J ≈ 37 Hz due to C-F coupling). C4: δ ≈ 105 ppm. C5: δ ≈ 130 ppm. CF₃: δ ≈ 122 ppm (quartet, J ≈ 268 Hz). |

| ¹⁹F NMR | A singlet for the CF₃ group at approximately -61 ppm (relative to CFCl₃). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 170/172 (reflecting ³⁵Cl/³⁷Cl isotopes). Key fragments corresponding to the loss of Cl, CF₃, and HCN. |

Applications in Agrochemical and Pharmaceutical Development

The 3-(trifluoromethyl)pyrazole scaffold is a "privileged structure" in medicinal and agricultural chemistry.[4] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[9]

Agrochemicals: A Precursor to Phenylpyrazole Insecticides

This compound is a critical structural motif for the phenylpyrazole class of insecticides. The most prominent example is Fipronil .[10] Fipronil and related compounds function by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death.[11] The synthesis of the core phenylpyrazole structure of fipronil involves the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl synthon that installs the trifluoromethyl and cyano groups, followed by further functionalization. This compound represents the core, un-arylated heterocycle of this important agrochemical class.

Caption: Role as a key building block for Fipronil.

Pharmaceutical Research

The pyrazole nucleus is a common feature in many pharmaceuticals. The unique electronic properties of the 3-(trifluoromethyl)pyrazole moiety make it an attractive scaffold for designing novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including:

-

Anti-inflammatory agents (e.g., as COX-2 inhibitors)

-

Anticancer agents[12]

-

Anticonvulsant and antidepressant agents[13]

The workflow for its use in drug discovery involves using the core pyrazole as a starting point for creating a library of diverse derivatives via reactions at the N-H, C4, and C5 positions.

Caption: Drug discovery workflow using the pyrazole scaffold.

Safety and Handling

No specific safety data sheet (SDS) is widely available for CAS 1003320-19-1. However, based on data from closely related analogs, this compound should be handled with care.[14][15]

-

Hazard Classification (Anticipated):

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Always consult a substance-specific Safety Data Sheet from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate whose importance is rooted in the synergistic effects of its chloro and trifluoromethyl substituents. These groups activate the molecule for a variety of synthetic transformations and impart properties that are highly desirable in the development of modern agrochemicals and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for chemists aiming to leverage this potent scaffold in their research and development programs.

References

- 1. Page loading... [guidechem.com]

- 2. 3-chloro-5-(trifluoromethyl)-1H-Pyrazole (CAS No. 131797-35-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum [chemicalbook.com]

- 9. apiespacio-pre.uned.es [apiespacio-pre.uned.es]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazole

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and agrochemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] 5-chloro-3-(trifluoromethyl)-1H-pyrazole is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] This guide provides a comprehensive overview of the synthetic strategies for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary disconnection is at the C-Cl bond, leading back to the precursor 3-(trifluoromethyl)-1H-pyrazol-5-ol. This intermediate can be further disconnected through the pyrazole ring-forming condensation reaction between a trifluoromethylated 1,3-dicarbonyl compound and hydrazine.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual transformations.

Part 1: Synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-ol

The cornerstone of this synthesis is the formation of the pyrazole ring via the cyclocondensation of a suitable trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with hydrazine.[5][6]

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazol-5-ol product. The regioselectivity of the initial attack is governed by the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the adjacent carbonyl carbon.

Caption: Reaction mechanism for the formation of 3-(trifluoromethyl)-1H-pyrazol-5-ol.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 18.4 g | 0.1 |

| Hydrazine hydrate (64%) | 7803-57-8 | 50.06 | 5.0 g | 0.1 |

| Ethanol | 64-17-5 | 46.07 | 100 mL | - |

| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol).

-

Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

If precipitation is incomplete, acidify the solution to pH 5-6 with concentrated hydrochloric acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)-1H-pyrazol-5-ol.

Expected Yield: 80-90%

Part 2: Chlorination of 3-(trifluoromethyl)-1H-pyrazol-5-ol

The conversion of the pyrazol-5-ol to the desired 5-chloro-pyrazole is achieved through a chlorination reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Reaction Mechanism

The reaction likely proceeds through the formation of a chlorophosphate intermediate, which is then susceptible to nucleophilic attack by the chloride ion, leading to the substitution of the hydroxyl group with a chlorine atom. The tautomeric nature of the pyrazol-5-ol (existing in equilibrium with the pyrazolone form) facilitates this reaction.

Caption: Reaction mechanism for the chlorination of 3-(trifluoromethyl)-1H-pyrazol-5-ol.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(trifluoromethyl)-1H-pyrazol-5-ol | 13808-93-6 | 152.07 | 15.2 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 46.0 g | 0.3 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1 mL | Catalyst |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Saturated sodium bicarbonate solution | - | - | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place 3-(trifluoromethyl)-1H-pyrazol-5-ol (15.2 g, 0.1 mol).

-

Carefully add phosphorus oxychloride (46.0 g, 0.3 mol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (1 mL).

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: 75-85%

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₂ClF₃N₂ |

| Molecular Weight | 170.52 g/mol |

| CAS Number | 1003320-19-1 |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 214.4 ± 35.0 °C (Predicted)[7] |

| pKa | 7.60 ± 0.10 (Predicted)[8] |

¹H NMR (CDCl₃, 400 MHz): δ 6.5-6.6 (s, 1H, pyrazole-H), 10.0-11.0 (br s, 1H, NH). ¹⁹F NMR (CDCl₃, 376 MHz): δ -62 to -63 (s, 3F, CF₃). ¹³C NMR (CDCl₃, 101 MHz): δ 145.4 (q, ²JCF = 39.4 Hz, C3), 139.0 (C5), 121.2 (q, ¹JCF = 268.7 Hz, CF₃), 100.1 (C4).

Safety and Handling Precautions

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.

-

Trifluoromethylated compounds can be volatile and toxic. Avoid inhalation and skin contact.

-

The reactions described should be carried out by trained personnel in a controlled laboratory setting.

Conclusion

The synthesis of this compound is a robust and scalable process that relies on fundamental principles of heterocyclic chemistry. By carefully controlling the reaction conditions and adhering to safety protocols, this valuable building block can be prepared in high yield and purity. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with fluorinated pyrazole derivatives.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 6. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to 5-chloro-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-3-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, imparts desirable physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of this versatile scaffold, offering field-proven insights for its effective utilization in drug discovery programs.

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When combined with a strategically placed chlorine atom, the resulting this compound scaffold offers medicinal chemists a powerful tool for lead optimization and the construction of complex molecular architectures. The chlorine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, particularly nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[4]

This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective use.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1003320-19-1 | [5] |

| Molecular Formula | C4H2ClF3N2 | [5] |

| Molecular Weight | 170.52 g/mol | [5] |

| Predicted pKa | 7.60 ± 0.10 | [5] |

Spectroscopic Characterization

While a dedicated, publicly available full set of experimental spectra for this compound is not readily found in the searched literature, the expected spectroscopic features can be predicted based on the analysis of closely related analogues.[6][7]

-

¹H NMR: A single proton signal is expected for the C4-H of the pyrazole ring, likely appearing as a singlet in the aromatic region. The N-H proton will also be present, with its chemical shift being solvent-dependent and potentially broad.

-

¹³C NMR: Four distinct carbon signals are anticipated, corresponding to the three carbons of the pyrazole ring and the carbon of the trifluoromethyl group. The carbon bearing the CF3 group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF3 group is expected.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=N stretching of the pyrazole ring, and strong C-F stretching vibrations from the trifluoromethyl group would be anticipated.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of this compound

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several general methods available. The most common and direct approach for the synthesis of this compound involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine.

General Synthetic Approach: Cyclocondensation

The retrosynthetic analysis points to a 1,3-dicarbonyl compound bearing a trifluoromethyl group and a potential leaving group at the 5-position, or a precursor that can be readily chlorinated. A plausible synthetic route is the reaction of a trifluoromethyl-substituted β-diketone or its equivalent with hydrazine, followed by chlorination.

A general workflow for this type of synthesis is depicted below:

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

The following is a generalized, illustrative protocol based on established methods for the synthesis of similar pyrazole derivatives.[8] Note: This is a representative procedure and may require optimization.

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-ol

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 3-(trifluoromethyl)-1H-pyrazol-5-ol.

Step 2: Chlorination to this compound

-

A mixture of 3-(trifluoromethyl)-1H-pyrazol-5-ol and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is heated at reflux for several hours.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the interplay of the electron-rich pyrazole ring, the electron-withdrawing trifluoromethyl group, and the reactive chloro substituent.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution, providing a key avenue for functionalization. The electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group at C3 facilitates this reaction. A variety of nucleophiles can be employed to displace the chloride, including amines, alcohols, thiols, and carbanions. This reaction is a cornerstone for building molecular diversity from this pyrazole scaffold.

Caption: General scheme for nucleophilic substitution on the pyrazole ring.

N-Alkylation and N-Arylation

The unsubstituted N-H of the pyrazole ring can be readily alkylated or arylated under basic conditions. This allows for the introduction of substituents at the N1 position, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compound.

Applications in Drug Discovery: A Versatile Building Block

While specific examples detailing the use of this compound in the synthesis of a marketed drug were not prominently found in the searched literature, the broader class of chloro-trifluoromethyl-pyrazoles are extensively utilized as key intermediates in the development of a wide range of biologically active compounds. These include potential treatments for cancer, inflammatory diseases, and infectious diseases.[5]

The strategic placement of the chloro and trifluoromethyl groups makes this scaffold an attractive starting point for the synthesis of compound libraries for high-throughput screening. The ability to readily modify the 5-position via nucleophilic substitution allows for the rapid generation of analogues with diverse physicochemical properties, which is a critical step in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

This compound is a high-value synthetic intermediate for the discovery and development of novel pharmaceuticals. Its synthesis is achievable through established chemical transformations, and its reactivity, particularly at the 5-position, provides a versatile platform for the construction of diverse molecular entities. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in medicinal chemistry. As the demand for new and effective therapeutics continues to grow, the importance of strategically functionalized heterocyclic building blocks like this compound is set to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. guidechem.com [guidechem.com]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 5-chloro-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern chemistry. Intended for researchers, chemists, and drug development professionals, this document moves beyond rote procedural descriptions to offer a deep, mechanistic-driven understanding of an integrated analytical strategy. We will explore the causality behind experimental choices across mass spectrometry, vibrational and multi-nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each section includes field-tested protocols and data interpretation insights, establishing a self-validating workflow for confirming the molecular structure with the highest degree of scientific integrity.

Introduction: The Structural Significance of a Fluorinated Pyrazole

Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, renowned for a wide spectrum of biological activities.[1][2][3] The introduction of a trifluoromethyl (CF₃) group and a chlorine (Cl) atom onto the pyrazole scaffold, as in this compound (Molecular Formula: C₄H₂ClF₃N₂, Molecular Weight: 170.52 g/mol ), dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[4][5][6] These alterations can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[7]

Given the existence of potential isomers, such as 3-chloro-5-(trifluoromethyl)-1H-pyrazole, an unequivocal and systematic approach to structure elucidation is not merely procedural—it is a critical necessity for ensuring reproducibility, patentability, and the ultimate success of a research or development program. This guide details the integrated analytical workflow required to achieve this certainty.

Part 1: The Integrated Analytical Workflow

Caption: Integrated workflow for the structure elucidation of this compound.

Part 2: Mass Spectrometry - The First Gate

Mass spectrometry (MS) serves as the initial checkpoint, confirming the molecular weight and elemental composition. The key is not just to find the mass, but to analyze the isotopic pattern, which provides a definitive signature for the presence of chlorine.

Expert Insight: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic M+ and M+2 ion cluster with an intensity ratio of approximately 3:1. Observing this pattern is a crucial first validation of the proposed formula.

Expected Mass Spectrum Data

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Expected Ratio | Information Gained |

| [M]⁺ | ~170.0 | ~172.0 | ~3:1 | Confirms Molecular Formula (C₄H₂ClF₃N₂) |

| [M-Cl]⁺ | ~135.0 | - | - | Loss of Chlorine |

| [M-CF₃]⁺ | ~101.0 | ~103.0 | ~3:1 | Loss of Trifluoromethyl Group |

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a standard GC-MS system with an electron ionization (EI) source.

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Ionization Energy: 70 eV.

-

-

Data Acquisition: Acquire data in full scan mode from m/z 40 to 400.

-

Analysis:

-

Verify the molecular ion peaks at m/z ~170 and ~172.

-

Measure the relative intensities of the M+ and M+2 peaks to confirm the ~3:1 ratio.

-

Identify key fragmentation patterns, such as the loss of Cl (m/z 135) and CF₃ (m/z 101), to further support the structure.

-

Part 3: Infrared Spectroscopy - Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify characteristic functional groups based on their vibrational frequencies. For this compound, the key is to confirm the presence of the N-H bond of the pyrazole ring and the strong C-F bonds of the trifluoromethyl group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 (broad) | N-H Stretch | Pyrazole N-H |

| 1550 - 1620 | C=N Stretch | Pyrazole Ring |

| 1100 - 1350 (strong) | C-F Stretch | Trifluoromethyl (CF₃) |

| 750 - 850 | C-Cl Stretch | Aryl Chloride |

Expert Insight: The C-F stretching region often presents as multiple, very strong, and sharp absorptions. This highly characteristic pattern is a powerful indicator of successful trifluoromethylation.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background scan (air).

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify and label the key vibrational frequencies corresponding to the N-H, C=N, C-F, and C-Cl bonds as listed in the table above.

Part 4: Multinuclear NMR Spectroscopy - The Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Caption: Summary of expected NMR spectroscopic features for the target molecule.

¹⁹F NMR: The Definitive CF₃ Check

Expert Insight: ¹⁹F NMR is the most direct and unambiguous method to confirm the presence of the CF₃ group.[4] A single signal in the characteristic region of -60 to -65 ppm (relative to CFCl₃) is definitive proof. The signal may appear as a narrow quartet due to a small four-bond coupling (⁴J(F-H)) to the C4-H proton.

¹H NMR: Proton Environment

The ¹H NMR spectrum is expected to be simple, showing two signals:

-

A very broad singlet far downfield (δ > 13 ppm) for the acidic N-H proton. Its chemical shift can be concentration-dependent, and it may be unobservable if exchange rates are high.

-

A sharp singlet around δ 6.7 ppm for the single proton at the C4 position. This signal's integration value of 1H is a key confirmation point.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon framework. The key features are the couplings between carbon and fluorine:

-

CF₃ Carbon: A quartet around δ 120 ppm with a very large one-bond coupling constant (¹J(C-F) ≈ 270 Hz).

-

C3 Carbon: A quartet around δ 145 ppm with a smaller two-bond coupling constant (²J(C-F) ≈ 40 Hz).

-

The C4 and C5 carbons will appear as singlets around δ 105 and 130 ppm, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H.

-

Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Ensure the spectral width is adequate to observe the expected signal.

-

-

Analysis: Correlate the observed chemical shifts, coupling constants, and integration values with the expected data from the summary table.

Part 5: Single-Crystal X-ray Crystallography - The Gold Standard

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It determines the precise three-dimensional arrangement of atoms in the solid state, definitively resolving any ambiguity about isomerism.[1][2]

Expert Insight: The primary challenge is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction. This requires careful experimentation with various crystallization techniques.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth (Self-Validating Approach):

-

Screening: Screen multiple solvent systems. A good starting point is a binary system of a "good" solvent (e.g., acetone, ethyl acetate) in which the compound is soluble, and an "anti-solvent" (e.g., hexane, heptane) in which it is not.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area for several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

-

Crystal Selection and Mounting: Select a clear, well-formed single crystal under a microscope and mount it on a goniometer head.[1][8]

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction pattern is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson functions to locate the atoms.

-

The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction data. The final refined structure provides bond lengths, bond angles, and the absolute connectivity of the molecule.

-

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a case study in the power of an integrated, multi-technique analytical approach. Mass spectrometry provides the initial formulaic confirmation, with the chlorine isotopic pattern serving as a vital checkpoint. Infrared spectroscopy offers a quick verification of key functional groups. Multinuclear NMR spectroscopy, particularly the combination of ¹H, ¹³C, and the definitive ¹⁹F spectra, maps the atomic connectivity with high confidence. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure, serving as the authoritative and final piece of evidence. By systematically applying these techniques and understanding the causality behind the data, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular assets.

References

spectroscopic data for 5-chloro-3-(trifluoromethyl)-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-3-(trifluoromethyl)-1H-pyrazole

This guide provides a comprehensive exploration of the spectroscopic data for this compound (CAS No: 1003320-19-1).[1] Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected spectral features, explains the rationale behind analytical choices, and provides robust, field-tested protocols for data acquisition. The structural elucidation of novel heterocyclic compounds is foundational to modern chemistry, and this guide serves as a practical framework for that process.

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a trifluoromethyl group.[2] The strategic placement of these electron-withdrawing groups significantly influences the molecule's electronic properties, pKa, and potential as a scaffold in medicinal chemistry and agrochemicals.[2][3] Accurate and unambiguous structural confirmation is paramount, necessitating a multi-technique spectroscopic approach. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Below is the chemical structure of the target compound, which forms the basis for all subsequent spectroscopic interpretation.

References

5-chloro-3-(trifluoromethyl)-1H-pyrazole safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-chloro-3-(trifluoromethyl)-1H-pyrazole

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 1003320-19-1). As a halogenated and trifluoromethyl-substituted pyrazole, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique chemical structure, however, necessitates a rigorous and informed approach to safety.[1] This document is intended for researchers, chemists, and drug development professionals who may handle this substance. The protocols described herein are designed to be self-validating systems, grounded in the principles of chemical reactivity and toxicology to ensure the highest level of safety.

Section 1: Core Hazard Identification and Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. While comprehensive toxicological data for this compound may be limited, as is common for many research chemicals, the available Safety Data Sheets (SDS) provide a harmonized understanding of its primary risks.[3][4] The Globally Harmonized System (GHS) classification serves as the primary source for this assessment.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6][7] The trifluoromethyl group can enhance the compound's biological activity and reactivity, while the chloro-substituent presents possibilities for nucleophilic substitution reactions.[1]

GHS Hazard Summary

The following table summarizes the GHS classification for this compound and its derivatives, which should be considered the baseline for risk assessment.

| Hazard Class | Pictogram | Signal Word | Hazard Statement (H-Code) | Key Precautionary Statements (P-Codes) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5] | P264, P280, P302+P352, P332+P313, P362+P364[5][6] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5] | P280, P305+P351+P338, P337+P313[5][6][7] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[5] | P261, P271, P304+P340, P312, P403+P233[6][7] |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[5][7] | P264, P270, P301+P312, P330, P501[8] |

Note: Classifications are based on available data for this compound and closely related analogues. Always refer to the specific SDS for the material you are handling.

Toxicological Profile Insights

Direct, peer-reviewed toxicological studies on this compound are not extensively available. Therefore, a conservative approach based on its GHS classification is critical.

-

Mechanism of Irritation: The irritation potential likely stems from the compound's ability to react with biological macromolecules on the skin, in the eyes, or within the respiratory tract. The acidic nature of the pyrazole N-H proton (pKa ≈ 7.6) and the reactivity of the halogenated ring contribute to this effect.[9]

-

Inhalation Hazard: As the compound may be a solid or powder, inhalation of dusts can lead to significant respiratory irritation.[6][10] All handling of solids should be performed in a manner that avoids aerosolization.

-

Ingestion Hazard: The compound is classified as harmful if swallowed.[5][7][11] This underscores the importance of strict hygiene practices; do not eat, drink, or smoke in laboratory areas.[5][11]

Section 2: Risk Assessment and Mitigation: The Hierarchy of Controls

Effective safety management is not merely about personal protective equipment (PPE). It involves a systematic approach to risk reduction, prioritized by the "Hierarchy of Controls." The most effective measures involve eliminating the hazard or substituting it with a safer alternative. Since this is often not feasible in research, the focus shifts to engineering controls, administrative controls, and finally, PPE.

Caption: Hierarchy of Controls applied to handling this compound.

The causality is clear: engineering controls physically isolate the researcher from the hazard, which is inherently more reliable than administrative rules or PPE, which rely on human behavior.

Section 3: Standard Operating Procedures (SOP) for Safe Handling

Adherence to a detailed SOP is crucial for minimizing exposure and ensuring reproducible safety.

Engineering Controls

-

Primary Handling: Always handle this compound inside a certified chemical fume hood to control vapor and dust exposure.[5]

-

Weighing: For weighing solid material, use a ventilated balance enclosure or perform the task within a chemical fume hood to prevent inhalation of fine powders.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.[13] The following table outlines the minimum required PPE.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile gloves (minimum) | Inspect gloves for tears or holes before use.[10] For prolonged contact or handling of large quantities, consider double-gloving. Change gloves every 30-60 minutes or immediately upon contamination.[14] Dispose of contaminated gloves as hazardous waste.[10] |

| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[10][13] | Standard safety glasses are insufficient.[13] When a splash hazard exists (e.g., transfers, reactions), a face shield must be worn in addition to goggles.[13][14] |

| Skin & Body Protection | Flame-resistant lab coat with a closed front and tight-fitting cuffs.[3][14] | The lab coat should be regularly laundered and never worn outside of the laboratory to prevent cross-contamination.[14] |

| Respiratory Protection | Not typically required if handled within a fume hood. | If engineering controls fail or for major spill cleanup, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary.[10][13] |

Work Practices and Hygiene

-

Avoid Dust Formation: Handle the solid material carefully to minimize dust generation.[4][10]

-

Housekeeping: Maintain a clean and organized workspace. After handling, decontaminate the work area and wash hands thoroughly with soap and water.[5][10][12]

-

Incompatible Materials: Keep the compound away from strong oxidizing agents.[5][12][15] While specific reactivity data is limited, assume it may react exothermically with strong oxidizers.

-

Thermal Stability: While stable under recommended storage conditions, pyrazoles can decompose at elevated temperatures.[5][12] Thermal decomposition may release toxic gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[12][15][16] Avoid exposure to high heat, sparks, or open flames.[5]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures

Immediate and correct first aid can significantly reduce injury.

-

Inhalation: Move the affected person to fresh air immediately.[6][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][12]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[5][8][10] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[17]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[10] Seek immediate medical attention and show the medical personnel the SDS for the compound.[10][11]

Spill Response

The procedure for cleaning a spill depends on its size and location.

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spill):

-

Alert Personnel: Notify others in the immediate area.

-

Ventilation: Ensure the area is well-ventilated (i.e., the fume hood is operational).

-

Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.

-

Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust.[18] For liquid spills, surround the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in.[5][19]

-

Collection: Carefully sweep up or absorb the material and place it into a clearly labeled, sealed container for hazardous waste.[10] Use non-sparking tools if the compound is dissolved in a flammable solvent.[3]

-

Decontamination: Clean the spill area thoroughly with soap and water.[18]

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, towels) as hazardous waste according to institutional and local regulations.[5][10]

Section 5: Storage and Disposal

Proper storage and disposal are critical final steps in the chemical's lifecycle to prevent accidents and environmental contamination.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][12][20]

-

Location: Store in a locked cabinet or a restricted-access area.[5][6]

-

Separation: Keep away from incompatible materials, particularly strong oxidizing agents.[5][12][15]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and warnings.

Disposal

-

Waste Classification: This material must be disposed of as hazardous waste.

-

Procedure: All waste material, including empty containers and contaminated PPE, must be collected in approved, sealed, and labeled hazardous waste containers.[5][10] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.[17]

-

Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[10] Never dispose of this chemical down the drain or in regular trash.[10]

Conclusion

This compound is a potent chemical intermediate with clear handling hazards. By understanding its toxicological profile, implementing a control hierarchy, and adhering strictly to the detailed SOPs for handling, emergency response, and disposal, researchers can effectively mitigate risks. The causality of safety is paramount: knowledge of a chemical's properties dictates the engineering controls, which in turn minimizes the reliance on PPE and reduces the potential for exposure. Always prioritize a culture of safety and consult your institution's EHS department for any specific questions.

References

- 1. Buy 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 154357-43-4 [smolecule.com]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Page loading... [guidechem.com]

- 10. capotchem.com [capotchem.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sc.edu [sc.edu]

- 14. pppmag.com [pppmag.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]